molecular formula C5H15ClN2 B1377082 Pentylhydrazine dihydrochloride CAS No. 1423025-99-3

Pentylhydrazine dihydrochloride

Cat. No. B1377082
CAS RN: 1423025-99-3
M. Wt: 138.64 g/mol
InChI Key: OUHMCZPSMWROKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentylhydrazine dihydrochloride is a chemical compound with the CAS Number: 1423025-99-3 . It has a molecular weight of 175.1 and is typically in the form of a powder .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature . .

Scientific Research Applications

Electrochemical DNA Biosensor Development

One study focused on the development of electrochemical DNA-based biosensors for rapid evaluation of compounds interacting with DNA, using pentamidine and its analogs as potential chemotherapeutics. This research highlighted the importance of minor structural changes in molecules affecting their DNA interaction properties, providing insights into the design of more efficacious DNA-interacting compounds than existing drugs like pentamidine (Szpakowska et al., 2006).

Enzyme Inhibition for Therapeutic Applications

Another study investigated the inhibitory activity of N,N'-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine dihydrochlorides against carbonic anhydrase (hCA) and acetylcholinesterase (AChE) enzymes. These enzymes are targets for treating disorders such as glaucoma, epilepsy, obesity, cancer, and Alzheimer's disease. The findings showed that certain hydrazone compounds exhibited more efficient inhibition than reference compounds, suggesting their potential as pharmacological agents (Kucukoglu et al., 2019).

Heterocyclic Synthesis for Antitumor Activities

Research on the synthesis of pyrazole derivatives using cyanoacetylhydrazine highlighted the potential of these compounds in exhibiting significant antitumor activities against various human tumor cell lines. This study presents a novel approach to creating compounds with higher inhibitory effects towards tumor cell lines than the control drug, doxorubicin (Mohareb et al., 2012).

Antiallergic Drug Oxidation Study

A kinetic and mechanistic study on the oxidation of the antiallergic drug cetrizine dihydrochloride by bromamine-T provided valuable information on the drug's behavior in different media, contributing to the understanding of its stability and degradation pathways (Puttaswamy & Sukhdev, 2012).

Synthesis of Biologically Active Heterocycles

Another study utilized N-benzoyl cyanoacetylhydrazine in synthesizing new heterocyclic compounds, which exhibited antibacterial and antifungal activities upon screening. This research underscores the role of cyanoacetylhydrazine derivatives in developing new therapeutic agents (Mohareb et al., 2007).

Safety and Hazards

Pentylhydrazine dihydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Pentylhydrazine dihydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Pentan-1-ol", "Hydrazine hydrate", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "Step 1: Pentan-1-ol is reacted with hydrazine hydrate in the presence of sodium hydroxide to form Pentylhydrazine.", "Step 2: The Pentylhydrazine is then treated with hydrochloric acid to form Pentylhydrazine dihydrochloride.", "Step 3: The Pentylhydrazine dihydrochloride is extracted from the reaction mixture using ethyl acetate.", "Step 4: The ethyl acetate layer is washed with water and then dried over sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to yield the final product, Pentylhydrazine dihydrochloride." ] }

CAS RN

1423025-99-3

Molecular Formula

C5H15ClN2

Molecular Weight

138.64 g/mol

IUPAC Name

pentylhydrazine;hydrochloride

InChI

InChI=1S/C5H14N2.ClH/c1-2-3-4-5-7-6;/h7H,2-6H2,1H3;1H

InChI Key

OUHMCZPSMWROKK-UHFFFAOYSA-N

SMILES

CCCCCNN.Cl.Cl

Canonical SMILES

CCCCCNN.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentylhydrazine dihydrochloride
Reactant of Route 2
Pentylhydrazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Pentylhydrazine dihydrochloride
Reactant of Route 4
Pentylhydrazine dihydrochloride
Reactant of Route 5
Pentylhydrazine dihydrochloride
Reactant of Route 6
Pentylhydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.